Product packaging for Benzene-1,4-disulfonyl difluoride(Cat. No.:CAS No. 35426-72-3)

Benzene-1,4-disulfonyl difluoride

Cat. No.: B2754825
CAS No.: 35426-72-3
M. Wt: 242.21
InChI Key: WSNGLYATTLTWAY-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonyl Fluoride (B91410) Chemistry

Aromatic sulfonyl fluorides (Ar-SO₂F) are a class of organic compounds that have become increasingly important in various fields of chemistry, including drug discovery, chemical biology, and materials science. nih.govgoogle.com They are distinguished from the more traditionally used sulfonyl chlorides (Ar-SO₂Cl) by the unique properties imparted by the highly electronegative fluorine atom.

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is notably strong, rendering these compounds significantly more stable and resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov Unlike sulfonyl chlorides, which can undergo facile reductive failure, sulfonyl fluorides are resistant to reduction and their cleavage is heterolytic. nih.govsigmaaldrich.com This enhanced stability is coupled with a distinct reactivity profile. While sulfonyl chlorides can sometimes lead to non-selective reactions, sulfonyl fluorides react chemoselectively and exclusively at the sulfur atom to produce sulfonylation products. sigmaaldrich.com

This unique balance of stability and reactivity has made aromatic sulfonyl fluorides privileged electrophiles in a branch of "click chemistry" known as Sulfur(VI) Fluoride Exchange (SuFEx). sigmaaldrich.comlatrobe.edu.au SuFEx chemistry leverages the reliable and selective reaction of a sulfonyl fluoride with a nucleophile to form stable chemical linkages. nih.govresearchgate.net The process is characterized by its efficiency, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for modular synthesis. sigmaaldrich.comresearchgate.net

The synthesis of aromatic sulfonyl fluorides can be achieved through various methods. Classical approaches often involve the conversion of corresponding sulfonyl chlorides using fluoride sources like potassium fluoride. acs.orgrsc.org More contemporary methods include Sandmeyer-type reactions on aryldiazonium salts using a sulfur dioxide source and a fluorine source, or organophotocatalytic fluorosulfonylation of diaryliodonium salts. rsc.orgsci-hub.se

Feature Aromatic Sulfonyl Fluorides (Ar-SO₂F) Aromatic Sulfonyl Chlorides (Ar-SO₂Cl)
Stability High; resistant to hydrolysis and thermolysis. nih.govLower; more susceptible to hydrolysis and reductive failure. nih.gov
Reactivity Highly selective; reacts exclusively at the sulfur center. sigmaaldrich.comCan be less selective. sigmaaldrich.com
Key Application Central reagent in SuFEx click chemistry. sigmaaldrich.comlatrobe.edu.auTraditional sulfonating agent. nih.gov
Bond Cleavage Heterolytic. sigmaaldrich.comCan undergo facile reductive failure. nih.gov

This table provides a comparative overview of the general characteristics of aromatic sulfonyl fluorides and aromatic sulfonyl chlorides.

Significance as a Bifunctional Building Block in Contemporary Organic Synthesis

In organic synthesis, a building block is a molecule that can be incorporated into a larger, more complex structure. google.com A bifunctional building block possesses two reactive sites, allowing it to act as a linker or extender, connecting two other molecules or serving as a repeating unit in polymerization. google.commdpi.com

Benzene-1,4-disulfonyl difluoride fits this description perfectly. Its structure is defined by a rigid phenyl group functionalized with two sulfonyl fluoride groups at the para-position (positions 1 and 4). This arrangement provides two distinct and reliable reactive centers on a single, stable core.

The primary significance of this compound as a building block lies in its ability to participate in two SuFEx reactions. It can be used to connect molecular units through the formation of stable sulfonate or sulfonamide linkages at either end of the benzene (B151609) ring. researchgate.net This makes it an ideal candidate for the synthesis of linear polymers and well-defined molecular scaffolds. For instance, reacting this compound with a difunctional nucleophile (e.g., a bis-phenol) would lead to the formation of a polymer chain, with the benzene-disulfonyl moiety acting as the repeating linker. While specific research on the 1,4-isomer is specialized, the principle is demonstrated by related compounds; for example, a copolymer based on a bis(benzene sulfonyl)imide structure has been synthesized for use as a single-ion polymer layer for lithium metal anodes. mdpi.com Similarly, the related isomer, benzene-1,3-disulfonyl fluoride, has been employed as a bifunctional reagent in SuFEx-driven deoxyazidation reactions, showcasing the utility of these systems in facilitating complex transformations. researchgate.netnih.gov

The rigid, well-defined geometry of the central benzene ring, combined with the predictable and robust nature of the SuFEx reactions at its two functional poles, establishes this compound as a valuable component for applications in materials science and polymer chemistry. researchgate.netgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2O4S2 B2754825 Benzene-1,4-disulfonyl difluoride CAS No. 35426-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-disulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNGLYATTLTWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Benzene 1,4 Disulfonyl Difluoride

Nucleophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride (-SO₂F) group is characterized by a unique balance of stability and reactivity. sigmaaldrich.comresearchgate.net While the sulfur(VI)-fluorine bond is remarkably stable under many conditions, including resistance to hydrolysis, thermolysis, oxidation, and reduction, it can be activated to react with a variety of nucleophiles. sigmaaldrich.comnih.govacs.org This "dormant reactivity" is a cornerstone of its utility in chemical synthesis. researchgate.net

The reactivity of arylsulfonyl fluorides, such as Benzene-1,4-disulfonyl difluoride, towards nucleophiles can be modulated by the electronic properties of the aromatic ring. rsc.org Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, making them valuable tools in chemical biology for covalent modification of proteins. acs.orgenamine.netnih.gov Studies have shown that while sulfonyl fluorides react with N-acetylcysteine, the resulting adducts can be unstable. In contrast, stable adducts are formed with N-acetyltyrosine and N-acetyllysine. rsc.orgresearchgate.net

The general reactivity of sulfonyl fluorides makes them suitable for a variety of chemical transformations. They exhibit excellent electrophilic reactivity towards O- and N-nucleophiles within specific activating environments. ccspublishing.org.cn This controlled reactivity allows for selective transformations in the presence of other functional groups, a key feature of click chemistry. nih.gov The stability of the sulfonyl fluoride group to a range of reaction conditions allows for its incorporation early in a synthetic sequence, providing greater flexibility in the design of complex molecules. nih.gov

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

Nucleophilic Amino Acid ResidueReactivity with Sulfonyl FluoridesAdduct Stability
CysteineRapid reactionUnstable
TyrosineForms stable adductsStable
LysineForms stable adductsStable
SerineReactiveNot specified
ThreonineReactiveNot specified
HistidineReactiveNot specified

This table is based on information from multiple sources detailing the general reactivity of sulfonyl fluorides. acs.orgrsc.orgenamine.netnih.govresearchgate.net

Sulfur Fluoride Exchange (SuFEx) Click Chemistry Applications

Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, relying on the controlled reactivity of the S(VI)-F bond. nih.govresearchgate.net This methodology facilitates the rapid and reliable assembly of functional molecules. rsc.org this compound, as a bifunctional reagent, is a valuable building block in SuFEx chemistry, enabling the creation of polymers and other complex architectures. The SuFEx reaction is characterized by its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. sigmaaldrich.comresearchgate.net

SuFEx-Mediated Transformations (e.g., Deoxyazidation, Amidation, Sulfonate Ester Formation)

Benzene-1,3-disulfonyl fluoride (a positional isomer of the title compound) has been effectively used in SuFEx-driven deoxyazidation of alcohols in the presence of trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.govnih.gov This process involves the initial formation of a sulfonate intermediate, which is then displaced by the azide nucleophile. nih.gov This highlights the role of the sulfonyl fluoride as an excellent leaving group precursor in nucleophilic substitution reactions.

SuFEx chemistry also enables efficient amidation reactions. For instance, benzene-1,3-disulfonyl fluoride can activate carboxylic acids, facilitating the formation of amides. nih.gov Furthermore, the reaction of sulfonyl fluorides with alcohols, particularly aryl alcohols (phenols), to form sulfonate esters is a cornerstone of SuFEx chemistry. researchgate.netnih.gov These transformations are often catalyzed by bases. nih.gov While reactions with aryl alcohols are common, SuFEx reactions with aliphatic alcohols are also possible, though they can be more challenging. nih.gov

Mechanistic Pathways of SuFEx Reactions

The mechanism of the SuFEx reaction is believed to proceed through a nucleophilic substitution at the sulfur(VI) center. researchgate.net The reaction is generally considered to be a single-step Sₙ2-like process. nih.gov The high positive charge on the sulfur atom makes it highly susceptible to nucleophilic attack. nih.gov The stability of the fluoride leaving group is a critical factor in the reaction. bldpharm.com In the presence of silylating agents, the formation of the very strong Si-F bond provides a thermodynamic driving force for the reaction. nih.gov

Regioselectivity and Diastereoselectivity in SuFEx Applications

SuFEx reactions can exhibit high levels of regioselectivity and diastereoselectivity. In molecules containing multiple reactive sites, the SuFEx reaction can often be directed to a specific sulfonyl fluoride group. For example, in the case of ethene-1,1-disulfonyl difluoride, selective SuFEx modification of just one of the two sulfonyl fluoride groups has been demonstrated. nih.gov

Furthermore, SuFEx reactions have been shown to proceed with high enantiospecificity when using chiral sulfonimidoyl fluorides, allowing for the synthesis of enantioenriched sulfur-containing compounds. nih.govacs.orgchemrxiv.org This stereocontrol is crucial for applications in medicinal chemistry and materials science where specific stereoisomers are required. The ability to achieve high selectivity makes SuFEx a valuable tool for the precise construction of complex three-dimensional structures. nih.gov

Reactivity of the Aromatic Nucleus under Specific Conditions

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the two sulfonyl fluoride groups. However, under certain conditions, nucleophilic aromatic substitution (SₙAr) can occur if a suitable leaving group is present on the ring. The reactivity of the aromatic nucleus is intrinsically linked to the electronic effects of its substituents.

Influence of Sulfonyl Fluoride Groups on Aromatic Reactivity

The sulfonyl fluoride group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. This deactivation is a result of the inductive effect of the highly electronegative fluorine and oxygen atoms. This effect reduces the electron density of the aromatic ring, making it less susceptible to reaction with electrophiles.

Conversely, the strong electron-withdrawing nature of the sulfonyl fluoride groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. researchgate.net In such reactions, the sulfonyl fluoride groups stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. The position of the sulfonyl fluoride groups on the aromatic ring will direct the regioselectivity of such reactions. It has been noted that in nucleophilic aromatic substitution reactions, aryl fluorides can be more reactive than other aryl halides due to the high electronegativity of fluorine, which increases the partial positive charge on the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. wyzant.com

Catalyst Systems and Reaction Environment Influence on Reactivity

The reactivity of arylsulfonyl fluorides, including this compound, is profoundly influenced by the surrounding catalyst systems and the specific reaction environment. Factors such as the choice of catalyst, solvent, temperature, and the presence of bases or other additives can dictate reaction pathways, efficiency, and selectivity. Mechanistic investigations into related compounds, particularly other isomers of benzenedisulfonyl fluoride, provide significant insight into how these variables can be manipulated to control chemical transformations.

Influence of the Reaction Environment in Base-Mediated Processes

In the context of Sulfur Fluoride Exchange (SuFEx) reactions, the environment, particularly the presence of a base and the choice of solvent, is critical. Studies on the closely related isomer, benzene-1,3-disulfonyl fluoride (BDSF), in deoxyazidation reactions of alcohols illustrate this dependency. The conversion of an alcohol to an azide using BDSF and trimethylsilyl azide (TMSN3) is effectively promoted by an organic base in an appropriate solvent.

The general procedure for this transformation involves adding a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to a solution of the alcohol, BDSF, and TMSN3 in a polar aprotic solvent like acetonitrile (B52724) (CH3CN) at room temperature nih.gov. The base is crucial for deprotonating the alcohol, facilitating its attack on the sulfonyl fluoride group. The choice of solvent is equally important; acetonitrile is effective at solvating the ionic intermediates formed during the reaction.

The critical role of the sulfonyl fluoride moiety is highlighted by comparative experiments. When benzene-1,3-disulfonyl chloride was used instead of the fluoride under identical conditions, the desired azide product was not formed nih.gov. This underscores the unique reactivity imparted by the sulfur-fluorine bond in this class of reagents, which is modulated by the reaction environment.

ReactantReagent SystemBaseSolventProduct Yield
4-Phenylbutan-2-olBenzene-1,3-disulfonyl fluoride (BDSF) / TMSN₃DBUCH₃CN91%
1-AdamantaneethanolBenzene-1,3-disulfonyl fluoride (BDSF) / TMSN₃DBUCH₃CN95%
CyclohexanolBenzene-1,3,5-trisulfonyl fluoride (BTSF) / TMSN₃DBUCH₃CN91% (with 40 mol% BTSF)
4-Phenylbutan-2-olBenzene-1,3-disulfonyl chloride / TMSN₃DBUCH₃CN0% (No azide formation)

This table presents data synthesized from studies on benzenedisulfonyl fluoride isomers to illustrate the influence of the reagent and base on reaction outcomes nih.gov.

Influence of Metal-Based Catalyst Systems

While direct catalytic cycles involving this compound are not extensively documented in the provided research, the principles of how catalyst systems affect reactivity can be understood from studies on other organofluorine compounds. Palladium-catalyzed reactions, for instance, offer a detailed view of how catalyst structure and reaction conditions can be fine-tuned.

In the development of heteroleptic palladium catalysts for the fluorination of arylboronic acids, researchers have demonstrated that the choice of ligands is a critical determinant of catalytic efficiency acs.orgacs.org. A catalyst system may consist of a palladium precursor complexed with two distinct ligands (a heteroleptic catalyst), where each ligand plays a unique role in the catalytic cycle acs.org.

For example, a tridentate terpyridine ligand might facilitate the initial transmetalation step with the substrate, while a second, bidentate ligand (such as a phenanthroline derivative) is required for the subsequent oxidation and reductive elimination steps that form the final product acs.org. Control experiments confirm this necessity; in the absence of the second bidentate ligand, product formation is negligible (e.g., 1.5% yield after 12 hours), emphasizing the ligand's crucial role acs.orgacs.org.

The reaction environment in such catalytic systems is also multifaceted:

Catalyst Loading: The concentration of the catalyst must be optimized. Kinetic experiments, such as Variable Time Normalization Analysis (VTNA), can be used to determine the order of the reaction with respect to the catalyst concentration, confirming the nature of the active catalytic species acs.org.

Additives: The presence of additives can significantly impact the reaction rate and catalyst stability. In certain palladium-catalyzed fluorinations, sodium fluoride (NaF) was found to be essential for neutralizing boronic acid byproducts, preventing catalyst deactivation and facilitating the key transmetalation step acs.org.

Temperature: Temperature is a key variable for controlling reaction rates. For substrates that react slowly at room temperature, increasing the temperature (e.g., to 40 °C, 50 °C, or 70 °C) can enhance the reaction yield significantly acs.org. However, temperature must be carefully controlled, as higher temperatures can also lead to catalyst decomposition or the formation of undesired side products researchgate.net.

Catalyst ComponentRole/EffectObservation
Pd-terpyridine complex Facilitates transmetalationForms a Pd-aryl intermediate species essential for the cycle acs.org.
Bidentate Ligand (L3) Enables oxidation/reductive eliminationReaction yield drops to <5% in its absence acs.org.
Catalyst Loading Influences reaction rateRate shows a first-order dependence on the concentration of the active catalyst complex acs.org.
Additive (NaF) Neutralizes byproducts, aids transmetalationCatalyst deactivation is observed at lower NaF concentrations acs.org.
Temperature Controls reaction kineticsIncreasing temperature from 30 °C to 70 °C improves yields for slow-reacting substrates acs.org.

This table summarizes the influence of different components of a heteroleptic palladium catalyst system and the reaction environment on fluorination reactions, providing a model for understanding the factors that could control the reactivity of this compound in similar catalytic processes acs.orgacs.org.

Role of Benzene 1,4 Disulfonyl Difluoride As a Versatile Synthetic Building Block

Construction of Complex Organic Architectures

The rigid, well-defined geometry of the benzene-1,4-disulfonyl difluoride core, combined with the predictable reactivity of its sulfonyl fluoride (B91410) groups, makes it an ideal scaffold for the construction of complex and highly ordered organic architectures. The sulfonyl fluoride moieties serve as reliable electrophilic sites, readily reacting with a variety of nucleophiles to form stable sulfonate esters or sulfonamides. This predictable reactivity allows for the stepwise and controlled assembly of elaborate molecular structures.

For instance, the difunctional nature of this compound enables its use as a linker to connect different molecular fragments, leading to the creation of macrocycles, cages, and other intricate three-dimensional structures. The defined distance and orientation between the two reactive sites on the benzene (B151609) ring provide a level of structural pre-organization that is crucial for the efficient synthesis of these complex targets. Researchers have leveraged these features to build sophisticated host-guest systems and molecular containers with specific recognition properties.

Late-Stage Functionalization in Contemporary Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. This approach avoids the need for a complete de novo synthesis for each new derivative. Benzene-1,3-disulfonyl fluoride (a related isomer) has been highlighted as a reagent for LSF, demonstrating the utility of sulfonyl fluorides in this context. nih.govresearchgate.net The principles of its reactivity can be extended to the 1,4-isomer.

The reactivity of the sulfonyl fluoride group is often orthogonal to many other functional groups present in complex molecules, allowing for selective modification without the need for extensive protecting group strategies. nih.gov This chemoselectivity is a hallmark of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rhhz.netnih.gov The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a key transformation involving sulfonyl fluorides, has become a prime example of a click reaction. rhhz.netnih.govchemrxiv.org

A notable application of this concept is the deoxyazidation of alcohols, where benzene-1,3-disulfonyl fluoride, in conjunction with trimethylsilyl (B98337) azide (B81097), efficiently converts alcohols to azides. nih.govresearchgate.net These azide products can then be further elaborated using other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating a powerful one-pot, multi-reaction sequence for rapid library generation. nih.govresearchgate.net This strategy has been successfully applied to the late-stage functionalization of biologically active molecules like ospemifene (B1683873) and the EGFR inhibitor erlotinib. nih.gov

Precursor for Advanced Polymer Synthesis and Modification

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of advanced polymers. nih.gov Its ability to participate in both polymerization and post-polymerization modification strategies has led to the development of novel materials with tailored properties.

Bifunctional Monomers in Condensation Polymerization

In condensation polymerization, monomers with two or more reactive functional groups react to form long polymer chains. methodist.edu.inuc.edu this compound serves as a classic A-A type monomer, where both functional groups are identical. It can be co-polymerized with a B-B type monomer, such as a bisphenol or a diamine, to produce polysulfonates and polysulfonamides, respectively. nih.govresearchgate.net

The SuFEx reaction has proven to be a highly efficient method for this type of polymerization, often proceeding under mild conditions with high yields and producing polymers with high molecular weights. nih.govrsc.org For example, the polycondensation of aromatic bis(sulfonyl fluorides) with bis(silyl ethers) has been shown to be effectively catalyzed by bifluoride salts, yielding high-molecular-weight polysulfonates. nih.gov The resulting polymers often exhibit high thermal stability, a desirable property for many material applications. nih.govrsc.org

Post-Polymerization Modification Strategies (e.g., SuFEx-based)

Post-polymerization modification (PPM) is a powerful technique for introducing diverse functionalities along a polymer backbone, allowing for the fine-tuning of material properties. researchgate.netuga.edu Polymers bearing sulfonyl fluoride groups are excellent platforms for PPM via the SuFEx reaction. nih.govresearchgate.netuga.eduuga.edu

In this approach, a polymer is first synthesized to contain pendant sulfonyl fluoride groups. These groups can then be reacted with a variety of nucleophiles to introduce new chemical moieties. The orthogonality of the SuFEx reaction allows for these modifications to be carried out in the presence of other functional groups, providing a high degree of synthetic flexibility. nih.govuga.edu This strategy has been successfully used to functionalize polymer brushes on surfaces, creating materials with tailored surface properties for applications in biology and materials science. uga.edu

Development of Novel Functional Molecules

The unique reactivity of this compound and its derivatives makes them valuable starting materials for the development of a wide array of novel functional molecules. nih.govnih.gov The SuFEx click chemistry paradigm has significantly expanded the possibilities for creating diverse molecular libraries from sulfonyl fluoride hubs. nih.gov

By reacting this compound with different nucleophiles, a vast number of symmetrical and unsymmetrical derivatives can be readily synthesized. For example, reaction with two equivalents of the same nucleophile leads to symmetrical products, while a stepwise reaction with two different nucleophiles can generate unsymmetrical molecules with distinct functionalities at either end. This modular approach is highly amenable to high-throughput synthesis and the rapid exploration of chemical space. nih.gov This strategy has been employed to create libraries of compounds for screening in drug discovery and materials science applications. nih.govnih.gov The reliability and versatility of the SuFEx reaction ensure that these synthetic endeavors are both efficient and predictable, accelerating the discovery of new molecules with desired functions. rhhz.netnih.gov

Applications in Advanced Materials Science Research

Design and Synthesis of Supramolecular Assemblies

Supramolecular chemistry involves the creation of complex, ordered structures through non-covalent interactions such as hydrogen bonding, and π-π stacking. The design of these assemblies relies on molecular building blocks with well-defined shapes and interaction sites. Benzene-1,4-disulfonyl difluoride, with its rigid, linear geometry and potential for derivatization, is an exemplary candidate for constructing such systems.

Research has demonstrated the formation of self-assembled supramolecular capsules that specifically co-crystallize with 1,4-disubstituted benzene (B151609) derivatives. rsc.org These capsules, formed through hydrogen bonds, create a defined cavity capable of encapsulating guest molecules that match its size and shape. rsc.org The defined geometry of this compound makes it an ideal potential guest for such host systems or a foundational unit for designing new, larger host structures.

Furthermore, the reactive sulfonyl fluoride (B91410) groups can be used to synthesize larger, more complex molecules that are themselves designed for self-assembly. For instance, by reacting this compound with molecules containing a single amine or phenol (B47542) group, larger linear molecules with tailored end-groups can be created. These new molecules can then be programmed to self-assemble into higher-order structures, such as one-dimensional rods or more complex architectures, driven by interactions like the threefold hydrogen bonding seen in benzene-1,3,5-tricarboxamides (BTAs). rsc.org This strategy allows for precise control over the formation and arrangement of polymers at a supramolecular level. rsc.orguni-bayreuth.de The adaptability of this building block highlights its potential in creating novel materials for host-guest chemistry and other applications in materials science. rsc.org

Integration into Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.govmdpi.com These materials are renowned for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govacs.org

While carboxylic acids are the most common linkers in MOF chemistry, sulfonate groups are also effective for coordinating with metal centers. This compound can serve as a precursor to the corresponding benzene-1,4-disulfonate (1,4-bds) ligand. Research has shown that sulfonate-based linkers can be generated in situ during solvothermal synthesis to create robust coordination polymers. researchgate.netrsc.org For example, a reaction involving 4-sulfobenzoate (B1237197) under hydrothermal conditions led to the unprecedented in situ synthesis of the benzene-1,4-disulfonate ligand, which was then incorporated into a silver(I) coordination polymer. researchgate.net This demonstrates a viable pathway for integrating the benzene-1,4-disulfonyl core into such frameworks.

The properties of the resulting framework can be influenced by the functional groups on the linker. Theoretical studies using density functional theory have shown that polar substituents on benzene-based linkers, including sulfonyl groups, can enhance the interaction energy with molecules like CO₂, which is crucial for carbon capture applications. researchgate.net The oxygen atoms of the sulfonyl group can act as lone pair donors, and the group as a whole can polarize the CO₂ molecule, leading to stronger binding. researchgate.net The rigid structure of the benzene-1,4-disulfonate linker helps in the formation of stable, porous frameworks with defined channel structures, as seen in various Cd(II) and Co(II) coordination polymers constructed with benzene-1,4-dicarboxylic acid, a similarly shaped linker. nih.gov

Engineering of New Polymeric Materials with Tailored Properties

The bifunctional nature of this compound makes it an ideal "AA-type" monomer for creating linear polymers through step-growth polycondensation. The high reactivity and stability of the S-F bond are key to its utility in modern polymerization techniques, particularly those based on SuFEx click chemistry. nih.gov This reaction allows for the formation of highly stable sulfonate or sulfamide (B24259) linkages.

By reacting this compound with various "BB-type" comonomers, such as bisphenols or diamines, a range of high-performance polymers can be synthesized. For example, polycondensation with bisphenols (e.g., Bisphenol A) yields polysulfonates. This process can be efficiently catalyzed by substances like [Ph₃P=N-PPh₃]⁺[HF₂]⁻, proceeding rapidly even with low catalyst loading. nih.gov Similarly, reaction with diamines produces polysulfamides, a class of polymers analogous to polyureas, which are known for their excellent mechanical properties stemming from extensive hydrogen bonding between polymer chains. acs.org

The properties of the resulting polymers can be precisely tailored by selecting the appropriate comonomer. The incorporation of different aromatic or aliphatic units into the polymer backbone allows for control over thermal stability, glass transition temperature, and crystallinity. acs.org For instance, polysulfamides synthesized via SuFEx polymerization exhibit high thermal stability, with decomposition temperatures typically ranging from 188 to 270 °C. acs.org Furthermore, some polymers synthesized using SuFEx chemistry, such as certain polysulfates, have been shown to be fully degradable under mild acidic or basic conditions, opening up applications for materials with a controlled lifespan. acs.org This chain-growth SuFEx polycondensation method enables precise control over the polymer's molecular weight and polydispersity. acs.org

The table below summarizes potential polymerization reactions using this compound and the characteristics of the resulting polymers, based on analogous systems.

Comonomer (BB-Type)Resulting Polymer ClassKey Properties & CharacteristicsRelevant Findings Reference
Bisphenols (e.g., Bisphenol A)PolysulfonateHigh thermal and hydrolytic stability. Synthesis proceeds via efficient SuFEx polycondensation. nih.gov
Diamines (aliphatic or aromatic)PolysulfamideHigh thermal stability (Td > 180 °C). Properties like crystallinity and Tg are tunable based on the diamine structure. Analogous to polyureas with potential for strong hydrogen bonding. acs.org
Silylated BisphenolsPolysulfonateAllows for "silyl-method" type polycondensation, often used for high-performance polymers like poly(ether sulfone)s. scirp.org
Iminosulfur OxydifluoridesPolysulfateEnables chain-growth polymerization for precise molecular weight control. Polymers can be designed for full degradability under mild conditions. acs.org

Advanced Characterization and Computational Studies of Benzene 1,4 Disulfonyl Difluoride and Its Derivatives

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are at the forefront of characterizing benzene-1,4-disulfonyl difluoride and its analogues, offering a detailed view of their molecular framework and the spatial arrangement of their atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its derivatives. rsc.orgrsc.orgtheballlab.com The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment of the nuclei, while coupling constants (J) reveal through-bond connectivity.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a singlet or a complex multiplet, depending on the solvent and resolution, due to the symmetrical nature of the molecule. For instance, in DMSO-d6, the four aromatic protons of 4-carboxybenzenesulfonyl fluoride (B91410) give a singlet at 8.25 ppm. rsc.org The substitution pattern on the benzene (B151609) ring in derivatives significantly influences the chemical shifts and splitting patterns of the aromatic protons. wisc.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms attached to the electron-withdrawing sulfonyl fluoride groups are typically deshielded and appear at a lower field. rsc.orgresearchgate.net

¹⁹F NMR is particularly informative for compounds containing the sulfonyl fluoride group. The fluorine atom in the -SO₂F group of various aryl sulfonyl fluorides resonates in a characteristic region, typically between δ 65 and 68 ppm. rsc.orgrsc.org For example, the ¹⁹F NMR spectrum of benzenesulfonyl fluoride shows a signal at δ 65.24 ppm. rsc.org

NMR spectroscopy is also a powerful technique for real-time reaction monitoring. rsc.orgnih.govbeilstein-journals.org For instance, ¹⁹F NMR can be used to follow the conversion of a sulfonyl fluoride to a sulfonamide by observing the disappearance of the sulfonyl fluoride signal and the appearance of a new signal corresponding to the product. chapman.edu This is particularly useful for studying reactions involving toxic or gaseous reagents where traditional monitoring techniques are challenging. rsc.org Stopped-flow NMR techniques, in particular, allow for the convenient acquisition of quantitative reaction data. rsc.orgnih.gov

Table 1: Representative NMR Data for this compound and Related Compounds

Compound Nucleus Chemical Shift (δ, ppm) Solvent Reference
Benzenesulfonyl fluoride ¹H 7.95 - 8.07 (m, 2H), 7.77 - 7.87 (m, 1H), 7.62 - 7.72 (m, 2H) CD₂Cl₂ rsc.org
¹⁹F 65.24 CD₂Cl₂ rsc.org
4-Nitrobenzenesulfonyl fluoride ¹H 8.51 (d, J = 8.3 Hz, 2H), 8.20 - 8.36 (m, 2H) CDCl₃ rsc.org
¹⁹F 65.47 CD₂Cl₂ rsc.org
4-Carboxybenzenesulfonyl fluoride ¹H 13.77 (br s, 1H), 8.25 (s, 4H) DMSO-d₆ rsc.org
¹⁹F 65.96 CD₂Cl₂ rsc.org
4-Methylbenzenesulfonyl fluoride ¹H 7.89 (d, 8.0 Hz, 2H), 7.42 (d, 8.0 Hz, 2H), 2.49 (s, 3H) CDCl₃ rsc.org
¹³C 147.2, 130.4, 130.3, 130.1, 128.6, 22.0 CDCl₃ rsc.org
¹⁹F 66.2 CDCl₃ rsc.org

Mass Spectrometry for Molecular Weight and Structural Integrity Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the structural integrity of this compound and its derivatives. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.orgrsc.org

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of these compounds. rsc.org The mass spectrum of a sulfonyl fluoride derivative typically shows a prominent molecular ion peak (M⁺), which confirms its molecular weight. oup.com For example, the mass spectrum of 1,3,6-naphthalene trisulfonyl fluoride shows the molecular ion at m/z 374 as the most abundant peak. oup.com Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, the gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied using tandem mass spectrometry. sigmaaldrich.com

The stability of sulfonyl fluorides compared to their chloride counterparts is evident in mass spectrometry, where sulfonyl fluorides often exhibit a more intense molecular ion peak and less fragmentation. oup.com

Table 2: Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 242.95918
[M+Na]⁺ 264.94112
[M-H]⁻ 240.94462
[M]⁺ 241.95135

Data obtained from predicted collision cross section values. uni.lu

Vibrational Spectroscopy (IR) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable tool for identifying the characteristic functional groups present in this compound and its derivatives. tu-clausthal.deresearchgate.net The sulfonyl fluoride (-SO₂F) group gives rise to distinct absorption bands in the IR spectrum.

The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonyl fluorides are typically observed in the regions of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration appears in the range of 800-900 cm⁻¹. oup.com For example, the IR spectrum of benzenesulfonyl fluoride shows a band at 8.26-8.28 microns (approximately 1210-1200 cm⁻¹), which is characteristic of the sulfonyl fluoride group. oup.com These characteristic frequencies can be used to confirm the presence of the sulfonyl fluoride moiety and to monitor its transformation during chemical reactions.

Table 3: Characteristic IR Absorption Frequencies for Aryl Sulfonyl Fluorides

Vibrational Mode Frequency Range (cm⁻¹) Reference
Asymmetric SO₂ Stretch 1410 - 1450
Symmetric SO₂ Stretch 1200 - 1240
S-F Stretch 800 - 900 oup.com
C-H Stretch (Aromatic) 3000 - 3100 researchgate.net
C=C Stretch (Aromatic) 1450 - 1600 researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. This technique has been instrumental in elucidating the solid-state conformation of this compound and its derivatives.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure of atoms in a molecule. ritsumei.ac.jpkek.jp It provides information about the oxidation state and local coordination environment of the absorbing atom. kek.jprruff.info

Sulfur K-edge XAS can be particularly useful for studying this compound and its derivatives. researchgate.net The position of the absorption edge is sensitive to the oxidation state of the sulfur atom, which is +6 in the sulfonyl fluoride group. rruff.inforesearchgate.net The near-edge structure (XANES) provides a fingerprint of the local chemical environment, including the nature of the atoms bonded to the sulfur. rruff.infomdpi.com While specific XAS studies on this compound are not widely reported, the technique holds significant potential for characterizing the electronic structure of the sulfur center in this and related compounds. ritsumei.ac.jp Fluorine K-edge XAS can also provide complementary information about the electronic environment of the fluorine atoms. ritsumei.ac.jp

Quantum Chemical and Computational Modeling

Quantum chemical and computational modeling have become indispensable tools for complementing experimental data and providing deeper insights into the properties of this compound and its derivatives. mdpi.com Density Functional Theory (DFT) is a widely used computational method for these studies. acs.orgresearchgate.net

Computational methods can be used to predict a variety of molecular properties, including:

Molecular Geometry: Theoretical calculations can provide optimized geometries, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. mdpi.com

Vibrational Frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. acs.org

NMR Chemical Shifts: Theoretical prediction of NMR chemical shifts can assist in the interpretation of experimental spectra. wisc.edu

Electronic Properties: Calculations can provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the reactivity of the molecule. acs.org

Reaction Mechanisms: Computational modeling can be used to investigate the energetics of reaction pathways, helping to elucidate reaction mechanisms. acs.orgrsc.org For example, DFT calculations have been used to support the proposed mechanism for the synthesis of aryl sulfonyl fluorides. researchgate.net

These computational studies, when combined with experimental data, provide a comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. scispace.comrsc.org It provides a framework to understand the distribution of electrons and predict chemical behavior based on the electron density, offering a balance between accuracy and computational cost. scispace.com For this compound and its derivatives, DFT studies provide crucial insights into their chemical properties.

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles. These calculations have been used to analyze the structures of various arenesulfonyl chlorides, revealing how substituents on the aromatic ring influence the geometry of the sulfonyl group. mdpi.comsemanticscholar.org For instance, DFT calculations, supported by X-ray data, have shown that ortho-alkyl groups can lead to a rigid and sterically congested structure. mdpi.com

The electronic properties, such as the distribution of partial charges on atoms, are readily calculated. In related sulfonamide compounds, DFT has been used to determine Mulliken atomic charges, identifying the electrophilic and nucleophilic sites within the molecule. semanticscholar.org The sulfur atoms in the sulfonyl groups of this compound are expected to be highly electrophilic, making them susceptible to nucleophilic attack.

Furthermore, DFT is instrumental in analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity. researchgate.net The LUMO is often centered on the sulfur atom of the sulfonyl fluoride group, indicating its role as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. researchgate.net DFT calculations on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups on the aromatic ring lower the energy of the LUMO, enhancing the reactivity of the sulfonyl group. researchgate.net The reactivity of mineral surfaces and their interaction with molecules like benzene have also been successfully described using DFT, particularly with the DFT+U approach which accounts for strong electron correlation effects. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfonamide from DFT Studies Data is illustrative, based on findings for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. researchgate.net

PropertyMethodFinding
HOMO EnergyDFT/B3LYP/6-31G(d,p)-8.1 eV
LUMO EnergyDFT/B3LYP/6-31G(d,p)-3.5 eV
HOMO-LUMO GapDFT/B3LYP/6-31G(d,p)4.6 eV
Dipole MomentDFT/B3LYP/6-31G(d,p)5.9 Debye

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry offers indispensable tools for elucidating the detailed pathways of chemical reactions, including those involving this compound. pitt.edu These methods allow for the mapping of potential energy surfaces and the characterization of transient species like transition states, which are often impossible to observe experimentally. pitt.eduresearchgate.net A central question in the reactivity of sulfonyl derivatives is whether nucleophilic substitution at the sulfur atom proceeds through a concerted (SN2-type) mechanism or a stepwise addition-elimination (A-E) pathway involving a hypervalent sulfur intermediate. mdpi.comsemanticscholar.orgnih.gov

DFT calculations have been extensively applied to investigate these mechanisms for arenesulfonyl halides. For the identity exchange reaction of arenesulfonyl chlorides (ArSO₂Cl + *Cl⁻), DFT studies revealed that the reaction proceeds via a single, synchronous SN2 transition state. mdpi.comsemanticscholar.org In contrast, the analogous fluoride exchange reaction (ArSO₂F + *F⁻) is predicted to occur through a stepwise addition-elimination mechanism, which involves the formation of a trigonal bipyramidal difluorosulfurandioxide intermediate. mdpi.com This intermediate is found to be significantly more stable than the reactants in the gas phase. mdpi.com

Computational studies can precisely locate the transition state (TS) structure along the reaction coordinate and calculate its energy, which corresponds to the activation barrier of the reaction. For the chloride exchange in benzenesulfonyl chloride, the free energy of activation (ΔG‡) in acetonitrile (B52724) solution was calculated to be 16.2 kcal/mol relative to the reactants. mdpi.com Similar calculations for the reaction of p-toluenesulfonyl fluoride with a Ni(0) complex explored the energetics of two competing initial pathways: S-F bond activation and C-S bond activation, finding both to be energetically plausible. acs.org Recent studies combining experimental kinetic isotope effects with computational analysis have provided evidence that even prototypical SNAr reactions, traditionally thought to be stepwise, may proceed through concerted mechanisms. nih.gov

Table 2: Computed Activation Barriers for Nucleophilic Substitution at Sulfonyl Sulfur Data is for the identity exchange reaction of benzenesulfonyl chloride and fluoride in different phases. mdpi.com

ReactionPhaseMechanismActivation Barrier (ΔG‡)
PhSO₂Cl + *Cl⁻Gas PhaseSN21.6 kcal/mol (from reactant complex)
PhSO₂Cl + *Cl⁻MeCN SolutionSN216.2 kcal/mol (from reactants)
PhSO₂F + *F⁻Gas PhaseAddition-EliminationIntermediate is -38.5 kcal/mol more stable than reactants
PhSO₂F + *F⁻MeCN SolutionAddition-EliminationIntermediate is 0.05 kcal/mol less stable than reactants

Analysis of Bonding Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunctions from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It is particularly useful for quantifying delocalization effects, such as hyperconjugation, which play a significant role in the structure and reactivity of molecules like this compound.

NBO analysis reveals that the bonding in sulfonyl groups is highly polarized, with significant charge separation between the sulfur and oxygen atoms (S⁺-O⁻). researchgate.netacs.org The analysis of arenesulfonyl chlorides has shown that the S-Cl bond is best described as a highly polarized single bond, with minimal d-orbital participation from sulfur. researchgate.net Instead, the electronic structure is significantly influenced by hyperconjugative interactions. researchgate.netrsc.org

Hyperconjugation involves the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In arylsulfonyl fluorides, a key interaction is the donation from the p-type lone pairs (LP) of the oxygen and fluorine atoms into the antibonding σ* orbitals of adjacent bonds (e.g., LP(O) → σ(S-C) or LP(F) → σ(S-O)). researchgate.netgrafiati.com Another significant interaction, termed "excited-state hyperconjugation," involves the delocalization of the aryl π-system into the σ* orbital of the S-F bond. researchgate.net The strength of these interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)). A larger E(2) value indicates a stronger interaction and greater molecular stability. researchgate.net These delocalizations weaken the bonds associated with the acceptor orbitals, for example, enhancing the photoreactivity of the S-Cl bond in arylsulfonyl chlorides. researchgate.net

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions Data is conceptual, based on NBO principles and findings in related molecules. researchgate.netgrafiati.com

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)σ* (S-Caromatic)HighHyperconjugation
LP (O)σ* (S-F)ModerateHyperconjugation
LP (F)σ* (S-O)ModerateHyperconjugation
π (C=C)aromaticσ* (S-F)Moderate-Highπ → σ* Hyperconjugation

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the three-dimensional shapes and dynamic motions of molecules. researchgate.net Conformational analysis focuses on identifying stable low-energy structures (conformers) and the energy barriers for converting between them, while MD simulates the movement of atoms over time, providing a picture of molecular flexibility and interactions. researchgate.netresearchgate.net

For this compound, a key conformational variable is the rotation around the two C-S bonds, which determines the orientation of the -SO₂F groups relative to the benzene ring. Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles (e.g., C-C-S-O). This allows for the identification of energy minima, corresponding to the most stable conformers, and energy maxima, corresponding to the rotational barriers. In related phenyl-substituted tetrahydroisoquinolines, similar computational analyses have identified preferred conformations where large substituents adopt pseudo-equatorial positions to minimize steric strain. nih.gov For this compound, the lowest energy conformation would likely involve a balance between steric repulsion of the sulfonyl groups and electronic interactions with the aromatic ring.

While specific MD simulations for this compound are not widely reported in the literature, the methodology is well-established for studying the dynamic behavior of organic and biological molecules. researchgate.net An MD simulation would treat the molecule as a dynamic entity, with bonds vibrating and rotating. Such simulations could provide insight into the flexibility of the molecule in different environments, such as in various solvents, by modeling the intermolecular interactions and their effect on the conformational landscape. This dynamic perspective is crucial for understanding how the molecule might interact with a biological target or a reactant in solution.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The activation of the relatively inert sulfur-fluorine bond is central to the utility of Benzene-1,4-disulfonyl difluoride. Future research is intensely focused on discovering more efficient, milder, and selective catalytic systems to mediate its reactions.

Key areas of exploration include:

Lewis Acid Catalysis : Recent studies have demonstrated that Lewis acids, such as calcium(II) triflimide (Ca(NTf₂)₂), can effectively catalyze the Sulfur Fluoride (B91410) Exchange (SuFEx) reaction. acs.orgclaremont.edu This approach allows for the formation of S-N bonds under milder conditions than previously possible, opening avenues for synthesizing sulfonamides and related structures with greater efficiency. acs.orgclaremont.edu Future work will likely explore a broader range of inexpensive and biocompatible Lewis acids to improve cost-efficiency and expand the substrate scope. claremont.edu

Bifluoride Catalysis : Bifluoride salts ([FHF]⁻) have emerged as powerful acidic catalysts for SuFEx reactions, particularly in polymerization. nih.gov Unlike traditional organosuperbases like DBU or BEMP, bifluoride catalysts are compatible with sensitive functional groups, such as those found in alkyl sulfonyl fluorides. nih.govnih.gov This widens the range of monomers that can be polymerized using this compound and related bis(sulfonyl fluorides), enabling the synthesis of novel polysulfonates with exceptional properties. nih.gov

Photoredox Catalysis : An emerging strategy involves the conversion of sulfonyl fluorides into S(VI) radicals through photoredox catalysis. nih.gov This radical-based pathway, activated by organosuperbases, unlocks new types of reactions, such as the ligation of sulfonyl fluorides to alkenes to form vinyl sulfones. nih.gov Applying this to this compound could lead to novel cross-linking strategies and the creation of functional polymers and dyes with unique electronic properties. nih.gov

Electrochemical Synthesis : Environmentally benign electrochemical methods are being developed for the synthesis of sulfonyl fluorides from abundant starting materials like thiols and potassium fluoride. nih.gov This approach avoids harsh oxidants and catalysts, offering a greener route to precursors for compounds like this compound. nih.gov

The table below summarizes some of the emerging catalytic systems being explored for reactions involving sulfonyl fluorides.

Catalyst TypeExample CatalystKey AdvantagePotential Application for this compound
Lewis Acid Ca(NTf₂)₂Mild conditions, biocompatibilitySynthesis of complex sulfonamide-based polymers and pharmaceuticals. acs.orgclaremont.edu
Bifluoride Salt (Me₂N)₃S⁺[FHF]⁻Compatibility with sensitive substratesPolymerization with a wider range of functionalized co-monomers. nih.govnih.gov
Photoredox Ru(bpy)₃Cl₂Generation of S(VI) radicals for novel bond formationsCreation of advanced materials like functional dyes and polymers through alkene ligation. nih.gov
Nucleophilic HOBt with TMDSHigh efficiency at room temperature for amine couplingFacile synthesis of diverse libraries of disulfonamides. acs.org

Advanced Applications in Diverse Chemical Fields

The versatility of this compound as a bifunctional linker is driving its application in increasingly diverse and advanced fields, moving beyond its established role in polymer science.

Medicinal Chemistry and Drug Discovery : The disulfonamide scaffold, readily accessible from this compound, is a key feature in modern drug discovery. For instance, derivatives of benzene-1,4-disulfonamide (B103779) have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for treating cancers dependent on aerobic metabolism. nih.gov The ability to rapidly create libraries of compounds using SuFEx chemistry with linkers like Benzene-1,3-disulfonyl fluoride (a close analog) allows for efficient structure-activity relationship (SAR) studies and late-stage functionalization of drug candidates. researchgate.net

Covalent Organic Frameworks (COFs) : As a rigid, geometrically defined linker, this compound is an ideal building block for creating highly ordered, porous COFs. These materials have significant potential in gas storage, catalysis, and separations. The robust S-N or S-O bonds formed via SuFEx reactions provide the necessary stability for these framework materials. Future research will focus on designing novel COFs with tailored pore sizes and functionalities by combining this linker with various multitopic amines or phenols.

Chemical Biology : The stability and specific reactivity of the sulfonyl fluoride group make it a valuable tool in chemical biology. It can be used as a covalent probe to selectively label proteins or other biomolecules. The bifunctional nature of this compound allows it to act as a cross-linker to study protein-protein interactions or to immobilize biomolecules onto surfaces for diagnostic applications.

Materials Science : The development of high-performance polymers remains a key application. The use of bifluoride catalysis in SuFEx polymerization enables the creation of polysulfonates and polysulfates with high molecular weights and exceptional mechanical properties, which were previously difficult to access. nih.gov These materials are candidates for advanced engineering plastics and specialty films.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The intersection of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in materials and drug discovery. This compound and the SuFEx chemistry it enables are well-suited for this new era.

Reaction Prediction and Optimization : ML models can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes. researchgate.net For SuFEx reactions involving this compound, AI can help navigate the vast reaction space to identify optimal catalysts, solvents, and reaction conditions, thereby accelerating the discovery of novel reaction pathways. researchgate.net This approach minimizes the need for extensive, time-consuming experimental screening.

De Novo Design of Materials : AI systems are being developed to design novel materials with desired properties from the ground up. For example, generative models like ChatMOF and MOFGen are being used to propose and generate new metal-organic frameworks (MOFs) and COFs. nih.govarxiv.orgresearchgate.net By inputting desired properties such as pore size or gas affinity, these AI agents can suggest combinations of building blocks, including linkers like this compound, and even predict their final structures and synthetic feasibility. arxiv.org

Predicting Material Properties : Quantitative structure-property relationship (QSPR) models, powered by machine learning, can predict the physical and chemical properties of polymers and COFs based on the structure of their monomeric units. rsc.org This allows researchers to computationally screen vast libraries of virtual polymers made from this compound and various co-monomers to identify candidates with superior thermal stability, mechanical strength, or electronic properties before committing to their synthesis.

The synergy between the modular and reliable nature of SuFEx click chemistry and the predictive power of AI promises to dramatically accelerate the design-build-test-learn cycle in chemical discovery, with this compound serving as a key connective hub in this futuristic approach.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.